pKa Shift and pH-Dependent Selectivity
The predicted pKa of 5-(trifluoromethyl)pyridine-2-carboxylic acid is 3.13 ± 0.10 . By comparison, unsubstituted picolinic acid has an experimentally determined pKa of 1.07 (at 25 °C) . The -CF₃ group reduces acidity (raises pKa) by approximately 2.06 log units relative to the parent scaffold, consistent with the electron-withdrawing effect of CF₃ that destabilizes the conjugate base relative to the neutral acid. By contrast, 5-fluoropicolinic acid shows a predicted pKa of 3.58 ± 0.10 , 5-bromopicolinic acid shows a predicted pKa of 3.41 ± 0.10 , and 5-methylpicolinic acid shows a predicted pKa of 1.11 ± 0.50 . The 5-CF₃ compound thus occupies a distinct intermediate acidity window—more acidic than 5-halogen analogs but substantially less acidic than both picolinic acid and 5-methylpicolinic acid.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.13 ± 0.10 (predicted) |
| Comparator Or Baseline | Picolinic acid: pKa = 1.07 (experimental); 5-Fluoropicolinic acid: pKa = 3.58 ± 0.10 (predicted); 5-Bromopicolinic acid: pKa = 3.41 ± 0.10 (predicted); 5-Methylpicolinic acid: pKa = 1.11 ± 0.50 (predicted) |
| Quantified Difference | ΔpKa (target vs. picolinic acid) = +2.06 log units; ΔpKa (target vs. 5-F-picolinic acid) = -0.45 log units; ΔpKa (target vs. 5-Br-picolinic acid) = -0.28 log units |
| Conditions | Predicted values (ACD/Labs or equivalent) at 25 °C in aqueous medium; picolinic acid pKa confirmed experimentally |
Why This Matters
The distinct pKa governs the speciation of the carboxylic acid group under physiological (pH 7.4) and formulation-relevant (pH 1–8) conditions, directly impacting aqueous solubility, logD, and the ability to perform pH-selective liquid–liquid extraction or solid-phase extraction—parameters that are critical for both analytical method development and downstream synthetic transformations.
